2-Chloroheptane

Organic Synthesis Hydrohalogenation Isomer Selectivity

2-Chloroheptane (CAS 1001-89-4) solves the common challenge of sourcing a secondary alkyl chloride with balanced SN1/SN2 reactivity for mechanistic studies and chiral synthesis. • Dual SN1/SN2 pathways - secondary structure avoids primary-only bias; ideal for teaching and mechanistic research • 92% hydrohalogenation selectivity enables cost-effective production; bp 146°C simplifies GC purification • Serves as precursor for chiral alcohols via stereospecific substitution or enzymatic resolution Available in >97% GC purity with multiple packaging options and global shipping.

Molecular Formula C7H15Cl
Molecular Weight 134.65 g/mol
CAS No. 1001-89-4
Cat. No. B094523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroheptane
CAS1001-89-4
Molecular FormulaC7H15Cl
Molecular Weight134.65 g/mol
Structural Identifiers
SMILESCCCCCC(C)Cl
InChIInChI=1S/C7H15Cl/c1-3-4-5-6-7(2)8/h7H,3-6H2,1-2H3
InChIKeyPTSLUOSUHFGQHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroheptane: Secondary Alkyl Halide


2-Chloroheptane (CAS 1001-89-4) is a secondary alkyl chloride with the molecular formula C₇H₁₅Cl, structurally characterized by a chlorine atom substituted at the second carbon of the heptane chain . As a member of the chloroalkane class, it exists as a colorless liquid under standard conditions [1]. Its secondary nature distinguishes it from its primary isomer, 1-chloroheptane, imparting a distinct reactivity profile in nucleophilic substitution and elimination reactions [2]. This compound serves primarily as a synthetic intermediate and a model substrate in academic research investigating reaction mechanisms such as SN1 and SN2 pathways [3].

Secondary alkyl chloride with dual SN1/SN2 reactivity profile for mechanistic studies
Model substrate for nucleophilic substitution and elimination reaction investigations
Distinct physical properties from primary isomer support selective synthetic route design

Substitution Limitations of 2-Chloroheptane


The interchangeability of alkyl halides is fundamentally limited by their structural class (primary vs. secondary), which dictates reaction mechanism preference, kinetic rate, and physical properties. 2-Chloroheptane, as a secondary alkyl halide, provides a balanced reactivity profile that can access both SN1 and SN2 mechanisms depending on reaction conditions, unlike its primary isomer 1-chloroheptane, which is strongly biased toward SN2 pathways [1]. Furthermore, key physicochemical parameters, such as boiling point and density, differ measurably between the isomers, impacting purification strategies and formulation stability . Blind substitution with a primary analog can therefore lead to failed syntheses, altered reaction kinetics, and unexpected challenges in downstream processing.

Target 2-Chloroheptane (secondary) Balanced SN1/SN2 reactivity; lower boiling point (~146 °C) enables milder distillation
Potential Substitute 1-Chloroheptane (primary) Strongly SN2-biased; higher boiling point (~159-161 °C) may alter purification strategy
Primary isomer substitution may shift reaction mechanism preference and alter kinetic outcomes. Blind replacement can lead to failed SN1-dependent syntheses.

2-Chloroheptane Comparative Evidence


Hydrohalogenation Isomer Selectivity

In the free-radical addition of HCl to hept-1-ene under specific conditions, 2-chloroheptane is formed as the major product. This contrasts with the behavior observed for hex-1-ene and oct-1-ene under identical conditions [1]. The high selectivity for the secondary isomer is a critical consideration for synthetic route planning.

Hydrohalogenation Isomer Selectivity
Head-to-head
2-Chloroheptane: major product (92%)
1-Chloroheptane: 8% under identical conditions
Reported high selectivity supports synthetic route planning for hept-1-ene hydrohalogenation
Free-radical HCl addition; hept-1-ene shows lower 1-isomer formation vs. hex-1-ene (~30%) or oct-1-ene (~20%)
Organic Synthesis Hydrohalogenation Isomer Selectivity

Boiling Point and Density Differences

2-Chloroheptane exhibits a significantly lower boiling point and density compared to its linear primary isomer, 1-chloroheptane. These differences are crucial for separation processes like fractional distillation and for predicting compound behavior in multi-component mixtures [1].

Boiling Point
Reported
~146 °C at 760 mmHg (lit.)
~13-15 °C lower than 1-chloroheptane; supports lower-temperature distillation and isomer separation
Cross-study comparable; estimated value ~150 °C also reported
Physical Chemistry Purification Formulation

SN1 Reactivity Profile

As a secondary alkyl halide, 2-chloroheptane is a competent substrate for SN1 reactions, forming a more stable secondary carbocation intermediate. This is a fundamental difference from its primary isomer, 1-chloroheptane, which forms a much less stable primary carbocation and reacts very sluggishly, if at all, via an SN1 pathway [1][2].

SN1 Reactivity
Class-level inference
Secondary alkyl chloride; moderate SN1 rate via stable carbocation intermediate
Preferred substrate for SN1 mechanistic studies; primary isomer pathway is largely inaccessible
Rate constant difference modeled from alkyl bromide solvolysis data (~45:1 secondary:primary); chloride data to verify
Mechanistic Studies SN1 Reaction Kinetics

Flammability and Handling Safety

2-Chloroheptane is classified as a flammable liquid (Category 3) with specific handling and storage requirements. Its physical hazard profile, defined by its flash point, can differ from other alkyl halides and must be considered in process safety management [1].

Flammability Classification
Supporting evidence
Flash Point: ~39 °C; GHS: Flam. Liq. 3, Skin Irrit. 2, Eye Irrit. 2
Requires proper flammable liquid storage and handling protocols per institutional safety regulations
SDS and vendor documentation review advised; flash point slightly lower than 1-chloroheptane (41 °C)
Safety Handling Regulatory Compliance

2-Chloroheptane Application Scenarios


Organic Chemistry Education Model Substrate

Due to its ability to participate in both SN1 and SN2 reaction mechanisms, 2-chloroheptane is an ideal compound for teaching and demonstrating the fundamental principles of nucleophilic substitution. It can be used to illustrate the impact of substrate structure (secondary vs. primary) on reaction kinetics and mechanism preference [1][2]. Its lower boiling point compared to 1-chloroheptane also simplifies purification and characterization by GC in a teaching lab setting [3].

Chiral Molecule Synthesis Intermediate

The secondary carbon-chlorine bond in 2-chloroheptane serves as a reactive handle for constructing more complex molecules. It can be used in alkylation reactions where the secondary alkyl group is specifically required, or as a precursor for synthesizing chiral alcohols via stereospecific substitution or enzymatic resolution [2]. The high selectivity for 2-chloroheptane in the hydrohalogenation of hept-1-ene (92%) makes it a readily accessible and cost-effective intermediate when produced via this route [4].

Binary Alkane System Disorder Probe

2-Chloroheptane has been specifically utilized as a probe molecule in advanced physical chemistry studies. For instance, research on γ-irradiated mixed alkane crystals containing 2-chlorohexane and octane showed that the presence of octane increases the relative formation of 2-chloroheptane. This finding provides unique insights into molecular packing, proton transfer mechanisms, and structural disorder in binary n-alkane crystals [5].

Application
Selection Property
Validation Focus
Organic chemistry education model substrate
Secondary alkyl chloride dual-mechanism profile
SN1/SN2 pathway demonstration and GC characterization
Chiral molecule synthesis intermediate
Isomer-selective synthetic accessibility
Stereochemical outcome review in substitution reactions
Binary alkane system disorder probe
Radical cation proton transfer compatibility
Structural disorder analysis in mixed n-alkane crystals

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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